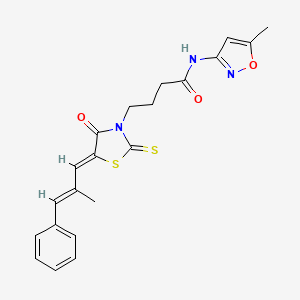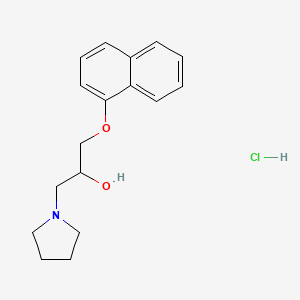
N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C29H33N7O4 and its molecular weight is 543.628. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a core structural similarity with "N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide," were designed and synthesized. These compounds demonstrated significant in vitro antitumor activity across a broad spectrum of cancer cell lines, showing mean GI50 values indicating potency 1.5–3.0-fold more than the positive control 5-FU. Molecular docking studies suggest their mechanism of action may involve the inhibition of key cancer cell growth regulators, such as EGFR-TK and B-RAF kinase, highlighting their potential as antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Cyclization Reactions
Another study explored the cyclization of cyanamides with various substrates to yield novel heterocyclic compounds, including 2-amino-3,4-dihydroquinazolin-4-one and 2-aminoquinazoline derivatives. These reactions showcase the versatility of related structures in synthesizing diverse heterocyclic frameworks, which are crucial in medicinal chemistry for the development of new therapeutic agents (K. Shikhaliev et al., 2008).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of novel quinazolinone derivatives were reported, demonstrating that such compounds possess significant antibacterial and antifungal activities. This suggests the potential of "this compound" and its analogues to serve as lead compounds for the development of new antimicrobial agents (O. M. Habib et al., 2013).
特性
CAS番号 |
1104402-32-5 |
|---|---|
分子式 |
C29H33N7O4 |
分子量 |
543.628 |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-3-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C29H33N7O4/c1-20-17-25(33-32-20)31-27(38)19-36-24-10-6-5-9-23(24)28(39)35(29(36)40)16-13-26(37)30-22-11-14-34(15-12-22)18-21-7-3-2-4-8-21/h2-10,17,22H,11-16,18-19H2,1H3,(H,30,37)(H2,31,32,33,38) |
InChIキー |
YBQWYLMKQSKBIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2867386.png)
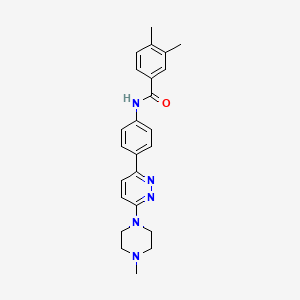
![N~1~-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2867388.png)
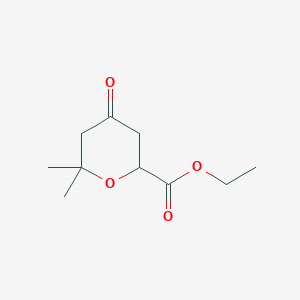
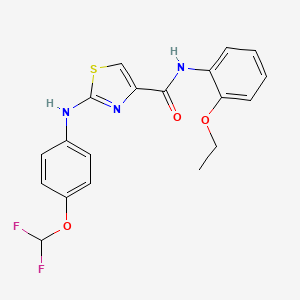
![3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2867394.png)
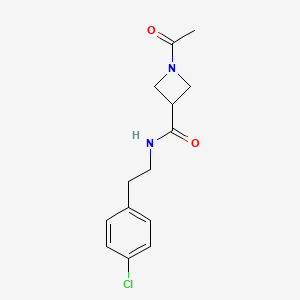
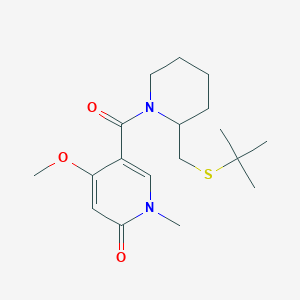


![N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2867406.png)
